molecular formula C22H21FN6O4 B14965672 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14965672
M. Wt: 452.4 g/mol
InChI Key: UPXBLNCEJCZZOR-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an amino group, a triazole ring, and an oxazole ring. The presence of these functional groups makes the compound highly versatile and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step process involving the formation of the oxazole and triazole rings, followed by the introduction of the amino and carboxamide groups. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as a 2,4-dimethoxyphenyl-substituted ketone, with an appropriate reagent like ammonium acetate.

    Formation of the Triazole Ring:

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the oxazole or triazole rings, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo substitution reactions at various positions, particularly at the aromatic rings and the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents for substitution reactions include halogens (chlorine, bromine), alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction of the oxazole ring can lead to the formation of dihydro- or tetrahydro-oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it useful in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its multiple functional groups allow for the design of materials with tailored characteristics, such as improved stability, reactivity, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-iodophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and their spatial arrangement. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not. For example, the presence of the fluorine atom in the 3-fluorophenyl group can enhance its binding affinity to certain targets compared to other halogenated derivatives.

Properties

Molecular Formula

C22H21FN6O4

Molecular Weight

452.4 g/mol

IUPAC Name

5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-fluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C22H21FN6O4/c1-12-17(26-22(33-12)16-8-7-15(31-2)10-18(16)32-3)11-29-20(24)19(27-28-29)21(30)25-14-6-4-5-13(23)9-14/h4-10H,11,24H2,1-3H3,(H,25,30)

InChI Key

UPXBLNCEJCZZOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)F)N

Origin of Product

United States

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